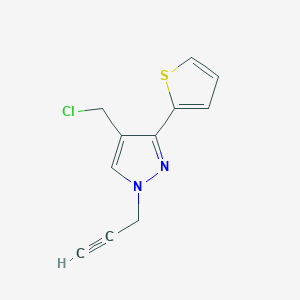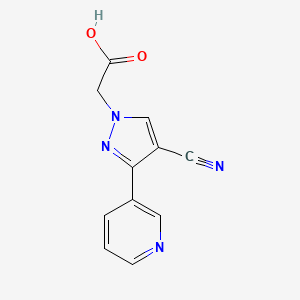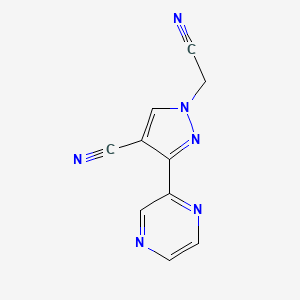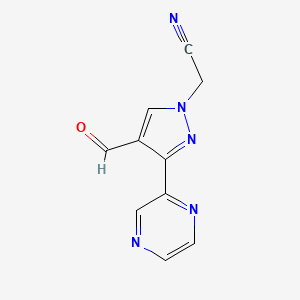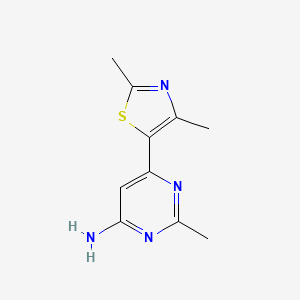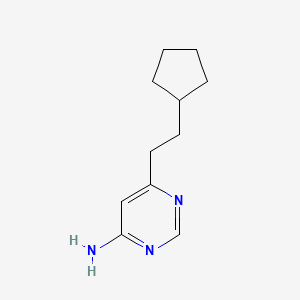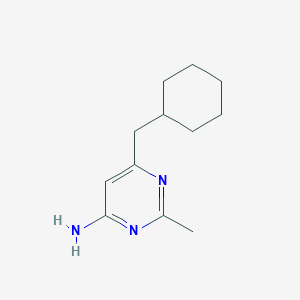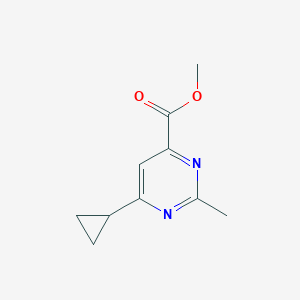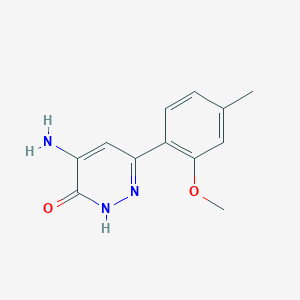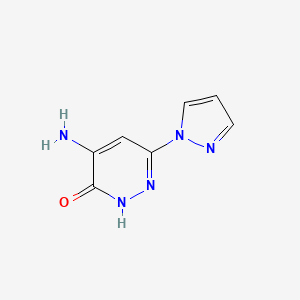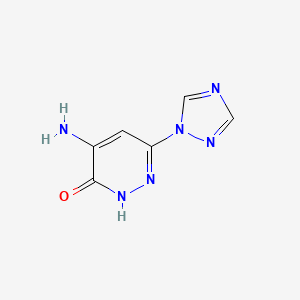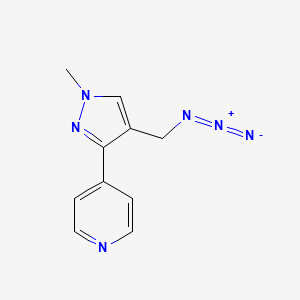
4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
The compound “4-(azidomethyl)pyridine” is a pyridine derivative with an azidomethyl group attached to the 4-position . It has a molecular formula of C6H6N4 and a molecular weight of 134.13900 .
Synthesis Analysis
Pyridine derivatives can be synthesized through various methods. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-(azidomethyl)pyridine” includes a pyridine ring with an azidomethyl group attached to the 4-position . The exact mass is 134.05900 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(azidomethyl)pyridine” include a molecular formula of C6H6N4 and a molecular weight of 134.13900 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Catalytic Applications
The compound’s structural features, particularly the azide group, make it a candidate for use in catalysis. It can act as a ligand to form metal complexes that are potent catalysts in various chemical reactions. For instance, similar triazole-bispidinone scaffolds have been synthesized and their metal complexes have been used for catalytic applications such as the Henry reaction . The presence of pyridine and triazole rings in these compounds provides multiple coordination sites, which can be exploited to design efficient catalytic systems.
Coordination Chemistry
In coordination chemistry, ligands like 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine play a crucial role due to their ability to bind with metal ions. This binding capability can be utilized to create complex structures with metals, which have applications in molecular magnetism, synthesis of coordination polymers, and medicinal chemistry .
Bioactive Molecule Synthesis
Heterocyclic compounds like 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine are valuable in the synthesis of bioactive molecules. They can serve as building blocks in the design of molecules with potential antibacterial, antiviral, or antiproliferative activities .
Propriétés
IUPAC Name |
4-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-7-9(6-13-15-11)10(14-16)8-2-4-12-5-3-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXPNBWWCIJCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




